N-(5-Azidopentyl)-2-iodoacetamide
Description
Properties
IUPAC Name |
N-(5-azidopentyl)-2-iodoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IN4O/c8-6-7(13)10-4-2-1-3-5-11-12-9/h1-6H2,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYTIHWMVDFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CI)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 5-Azidopentylamine with Iodoacetyl Chloride
A widely documented method involves the direct alkylation of 5-azidopentylamine using iodoacetyl chloride under mild conditions. In this approach, 5-azidopentylamine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C under nitrogen atmosphere. Pyridine is added as a base to scavenge HCl generated during the reaction, followed by dropwise addition of iodoacetyl chloride. The mixture is stirred for 2–4 hours, after which the product is extracted into DCM, washed with dilute HCl to remove excess pyridine, and purified via silica gel chromatography. This method typically yields 70–75% of the target compound, with purity exceeding 95% as confirmed by reversed-phase HPLC.
Key challenges include the moisture sensitivity of iodoacetyl chloride and the potential for azide group decomposition under acidic conditions. To mitigate these risks, rigorous exclusion of moisture and maintenance of low temperatures (0–5°C) are essential.
Nucleophilic Substitution Using Iodoacetamide Derivatives
An alternative route employs nucleophilic substitution between 5-azidopentylamine and pre-activated iodoacetamide intermediates. For instance, N-hydroxysuccinimide (NHS)-activated iodoacetamide is reacted with 5-azidopentylamine in dimethylformamide (DMF) at room temperature. The reaction proceeds via displacement of the NHS ester, forming the desired amide bond. After 12 hours, the product is precipitated using ice-cold diethyl ether and recrystallized from ethanol/water mixtures. This method achieves moderate yields (60–65%) but offers superior selectivity for the primary amine, minimizing side reactions.
Optimization of Reaction Conditions
Solvent Systems and Temperature
Comparative studies highlight the impact of solvent polarity on reaction efficiency. Polar aprotic solvents like DMF facilitate higher conversion rates in nucleophilic substitution reactions due to improved solubility of the iodoacetamide intermediate. By contrast, DCM is preferred for alkylation routes to prevent azide degradation. Elevated temperatures (>25°C) risk azide decomposition, as evidenced by Fourier-transform infrared (FTIR) spectroscopy showing loss of the characteristic 2,100 cm⁻¹ N₃⁻ stretch.
Stoichiometry and Catalysis
Stoichiometric excess of iodoacetyl chloride (1.5–2.0 equivalents) ensures complete consumption of 5-azidopentylamine, while catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acylation kinetics. Kinetic profiling via LC-MS reveals that DMAP reduces reaction time from 6 hours to 2 hours without compromising yield.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 6.51 (br s, 1H, NH), 3.25 (t, J = 6.8 Hz, 2H, NCH₂), 3.10 (s, 2H, ICH₂CO), 2.95 (t, J = 7.2 Hz, 2H, CH₂N₃), 1.60–1.45 (m, 4H, CH₂), 1.40–1.30 (m, 2H, CH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 51.3 (NCH₂), 48.9 (ICH₂), 39.5 (CH₂N₃), 28.7, 26.4, 23.9 (CH₂).
Mass Spectrometry:
High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 313.9978 (calculated for C₇H₁₃IN₄O: 313.9982).
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) demonstrates >98% purity, with a retention time of 12.3 minutes under isocratic conditions (60:40 H₂O:MeCN).
Applications in Chemical Biology
This compound serves dual roles in bioorthogonal labeling:
- Thiol-Specific Protein Modification: The iodoacetamide group selectively alkylates cysteine residues, enabling site-specific protein conjugation. Studies using BODIPY-iodoacetamide analogs demonstrate efficient labeling of serum albumin thiols within 30 minutes at 50 μM concentrations.
- Click Chemistry Compatibility: The azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating modular attachment of fluorescent tags or affinity handles.
Chemical Reactions Analysis
Types of Reactions
N-(5-Azidopentyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodoacetamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Click Chemistry:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like thiols, amines, and alcohols. The reaction typically occurs under mild conditions with the use of a base.
Click Chemistry: Copper(I) catalysts such as copper(I) iodide are used, often in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides.
Click Chemistry: The major products are 1,2,3-triazoles.
Reduction: The primary product is the corresponding amine.
Scientific Research Applications
Chemical Properties and Reactivity
N-(5-Azidopentyl)-2-iodoacetamide features an azide group and an iodoacetamide moiety, which confer unique reactivity profiles. The azide group allows for click chemistry applications, while the iodoacetamide part facilitates selective modification of cysteine residues in proteins. This dual functionality makes it a versatile tool in chemical biology.
Bioconjugation and Drug Delivery
Overview:
Bioconjugation involves the attachment of biomolecules to drugs or diagnostic agents to enhance their efficacy and specificity. This compound can be used to create stable conjugates with proteins, peptides, or other therapeutic agents.
Key Features:
- Selective Targeting: The iodoacetamide reacts with cysteine residues, allowing for specific targeting of proteins.
- Enhanced Stability: Conjugation can improve the stability of therapeutic agents against enzymatic degradation.
Applications:
- Therapeutic Conjugates: Used to develop antibody-drug conjugates (ADCs) that deliver cytotoxic agents directly to cancer cells.
- Diagnostic Agents: Facilitates the attachment of imaging agents to specific proteins for enhanced imaging in diagnostic applications.
Protein Modification
Overview:
The ability to modify proteins selectively is crucial for understanding their function and developing therapeutics. This compound allows researchers to label proteins for various studies.
Key Features:
- Cysteine Modification: The compound reacts quickly with cysteine residues, which is advantageous for time-sensitive experiments.
- Fluorescent Labeling: It can be used in conjunction with fluorescent probes for visualizing protein interactions in live cells.
Applications:
- Mass Spectrometry: Used as a derivatization reagent to enhance the detection of metabolites and proteins by mass spectrometry.
- Structural Biology: Aids in studying protein folding and interactions through selective labeling.
Case Study 1: Therapeutic Development
A recent study utilized this compound to create a novel ADC targeting HER2-positive breast cancer cells. The conjugate demonstrated enhanced cytotoxicity compared to non-targeted therapies, highlighting the potential of this compound in targeted cancer therapies.
Case Study 2: Imaging Applications
In another investigation, researchers employed this compound to label specific proteins involved in metabolic pathways. This labeling allowed for real-time imaging of metabolic changes in live cells, providing insights into cellular responses under different conditions.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Bioconjugation | Attachment of drugs/diagnostic agents to biomolecules | Improved targeting and stability |
| Protein Modification | Selective modification of cysteine residues | Enhanced detection and understanding of function |
| Therapeutic Development | Creation of antibody-drug conjugates | Increased efficacy against specific targets |
| Imaging | Fluorescent labeling for visualization | Real-time monitoring of cellular processes |
Mechanism of Action
The mechanism of action of N-(5-Azidopentyl)-2-iodoacetamide largely depends on the specific application. In click chemistry, the azide group reacts with alkynes to form triazoles, a process that is highly efficient and selective. The iodoacetamide moiety can react with nucleophiles, allowing for the modification of biomolecules or other substrates. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Case Studies
Protein Alkylation and Crosslinking Inhibition
Bioorthogonal Labeling Efficiency
- Azide- and alkyne-bearing iodoacetamides show >90% conjugation efficiency in click chemistry applications, though reaction kinetics vary with substituent steric effects .
Biological Activity
N-(5-Azidopentyl)-2-iodoacetamide is a compound of interest in biochemical research due to its unique structural features and potential applications in protein modification and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound contains an azide group, which is known for its reactivity in click chemistry, and an iodoacetamide moiety, which can react with nucleophilic sites on proteins, particularly cysteine residues. This dual functionality allows for selective labeling and modification of biomolecules.
The biological activity of this compound primarily involves its ability to form covalent bonds with thiol groups in proteins. The iodoacetamide group reacts with the sulfhydryl (-SH) groups of cysteine residues, leading to irreversible modifications that can affect protein function, stability, and interactions.
- Covalent Modification : The reaction between the iodoacetamide moiety and cysteine residues results in the formation of thioether bonds. This modification can alter the conformation and activity of target proteins.
- Azide Reactivity : The azide group can undergo click reactions with alkynes, facilitating the tagging of proteins for further analysis or therapeutic targeting.
1. Protein Labeling
This compound has been utilized in proteomics for the selective labeling of proteins. Its ability to modify cysteine residues allows researchers to track protein interactions and dynamics within cellular environments.
2. Therapeutic Potential
The compound's reactivity with cysteine residues has implications for drug design, particularly in developing inhibitors for cysteine-dependent enzymes. For instance, studies have shown that similar compounds can inhibit viral proteases by targeting their active sites, which often contain reactive cysteine residues.
Case Study 1: Protein Interaction Studies
In a study involving human OCI-AML2 cells, researchers employed this compound to investigate protein modifications under various conditions. The results indicated significant changes in protein interactions following treatment, highlighting the compound's utility in understanding cellular signaling pathways .
Case Study 2: Inhibition of Viral Proteases
Research focusing on cysteine-reactive electrophiles demonstrated that compounds similar to this compound could effectively inhibit SARS-CoV-2 protease activity. The inhibition was dose-dependent, showcasing the potential for developing antiviral agents targeting viral cysteine proteases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O₂I |
| Molecular Weight | 292.14 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| Biological Activity | Effect |
|---|---|
| Cysteine Modification | Irreversible binding |
| Protein Labeling | Effective tracking |
| Viral Protease Inhibition | Dose-dependent inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
